5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Chemical Structure and Properties The compound 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 932875-72-4) is a 1,2,4-triazole derivative featuring a piperidine ring substituted with an ethylsulfonyl group at the 3-position and a methyl group at the 4-position of the triazole core. Its molecular formula is C₁₇H₂₄N₄O₂S₂, with a molecular weight of 380.53 g/mol .
- Nucleophilic substitution: Alkylation or sulfonylation of triazole-thiol intermediates (e.g., substitution with ethylsulfonyl chloride) .
- Cyclization reactions: Intramolecular heterocyclization of hydrazine derivatives with phenyl isothiocyanate .
- Optimized alkylation: Use of polar aprotic solvents (e.g., DMF) and potassium carbonate as a base .
Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S2/c1-3-18(15,16)14-6-4-5-8(7-14)9-11-12-10(17)13(9)2/h8H,3-7H2,1-2H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFRVIUMRUVYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Thiol Group: The thiol group is introduced through thiolation reactions using reagents such as thiourea.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole or piperidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents, nucleophiles, or electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole or piperidine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Biological Activities
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits several promising biological activities:
1. Antimicrobial Properties
- The triazole ring is known for its antifungal properties. Compounds with similar structures have been used successfully against various fungal infections.
- Research indicates that derivatives of triazoles can exhibit antibacterial activity as well.
2. Antioxidant Activity
- The thiol group can participate in redox reactions, which may provide protective effects against oxidative stress in biological systems.
3. Potential Neurological Applications
- The piperidine moiety suggests potential interactions with neurotransmitter receptors or enzymes involved in neurological pathways. This opens avenues for research into neuroprotective or neuroactive properties.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperidine ring.
- Introduction of the ethylsulfonyl group.
- Construction of the triazole ring.
The exact mechanism of action is not fully elucidated; however, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antifungal | Effective against various fungal strains | |
| Antibacterial | Exhibits activity against certain bacterial pathogens | |
| Antioxidant | Provides protection against oxidative stress | |
| Neurological Effects | Potential interactions with neurotransmitter systems |
Mechanism of Action
The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or other biological processes.
Pathways Involved: It may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Piperidine-Containing Triazole Derivatives
Key examples include:
Key Differences :
Aryl-Substituted Triazole Derivatives
Aryl groups (e.g., phenyl, chlorophenyl) are common in triazole-based drug candidates for their π-π stacking interactions. Examples include:
Key Differences :
Heterocyclic-Fused Triazole Derivatives
Incorporating pyrrole, indole, or pyrazole fragments can enhance bioactivity through multi-target interactions:
Key Differences :
Alkyl/Alkyne-Substituted Triazole Derivatives
Alkyl chains modulate lipophilicity and membrane permeability:
Key Differences :
- Lipophilicity : Long alkyl chains (e.g., octylthio in ) improve membrane penetration but may reduce aqueous solubility.
- Metabolism : Shorter chains (e.g., methyl in the target compound) balance solubility and metabolic stability.
Research Findings and Data Tables
Future Research :
- In vitro assays : Evaluate kinase inhibition (e.g., anaplastic lymphoma targets) and ADME properties.
- Structural optimization : Explore hybrid derivatives (e.g., piperidine-indole combinations) to synergize bioactivity.
Biological Activity
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 380.53 g/mol. It features a triazole ring , a piperidine ring , and a thiol group . The thiol group can participate in various biochemical reactions, including redox reactions and the formation of disulfide bonds, which are crucial for protein folding and function.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound possess antitumor properties. For instance, studies on related triazole derivatives have shown their ability to inhibit tubulin polymerization, leading to cancer cell death . While direct studies on this compound are lacking, its structural components suggest potential antitumor mechanisms.
The precise mechanism of action for this compound remains unclear due to the absence of detailed studies. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways. Molecular docking studies could be employed to predict binding affinities and interactions with biological targets relevant to disease states such as cancer or infections.
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multi-step organic reactions. These reactions incorporate reagents such as ethylsulfonyl chloride and piperidine under controlled conditions to yield the final product.
A review of similar compounds indicates that triazole derivatives have been extensively tested for their biological activities. For example:
These compounds highlight the therapeutic potential inherent in triazole derivatives.
In Vitro Studies
In vitro studies on structurally similar compounds have revealed promising results. For instance, derivatives tested against various cancer cell lines showed low micromolar activity against glioblastoma and pancreatic adenocarcinoma cell lines . Such findings underscore the potential for this compound to exhibit similar biological effects.
Q & A
Q. What are the common synthetic routes for preparing 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves multi-step reactions. A general approach includes:
Formation of the triazole core : Reacting a thiocarbazide precursor (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media to yield the triazole-thiol intermediate .
Functionalization : Alkylation or sulfonylation to introduce substituents. For example, reacting the triazole-thiol with ethylsulfonyl chloride under basic conditions (e.g., NaOH in methanol) to install the ethylsulfonyl-piperidine moiety .
Purification : Chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Essential for confirming the triazole ring structure, substituent positions (e.g., methyl group at position 4), and ethylsulfonyl-piperidine connectivity .
- LC-MS : Validates molecular weight and purity, particularly for detecting side products from incomplete alkylation or sulfonylation .
- FT-IR : Identifies key functional groups (e.g., S-H stretch in thiol intermediates, S=O stretches in sulfonyl groups) .
Q. How can researchers derivatize this compound to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Alkylation : React with alkyl halides (e.g., methyl iodide) to modify the thiol group, altering hydrophobicity .
- Mannich Reactions : Introduce aminoalkyl groups to enhance solubility or bioactivity .
- Coordination Chemistry : Use the triazole-thiol as a ligand to synthesize metal complexes for catalytic or antimicrobial studies .
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the ethylsulfonyl-piperidine group?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during sulfonylation .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target proteins (e.g., fungal CYP51 for antifungal studies) using software like AutoDock Vina .
- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial efficacy .
Q. What experimental approaches resolve contradictions in spectral data for structural elucidation?
- Methodological Answer :
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine protons) .
- X-ray Crystallography : Definitive confirmation of stereochemistry and substituent orientation, especially for chiral centers in the piperidine ring .
- Isotopic Labeling : Trace reaction pathways to identify byproducts causing spectral discrepancies .
Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Enzyme Assays : Measure inhibition of alpha-amylase/alpha-glucosidase (for antidiabetic studies) using colorimetric methods (e.g., DNSA reagent) .
- Kinetic Studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots to assess competitive/non-competitive mechanisms .
- Therapeutic Index : Compare IC₅₀ values against mammalian cell viability (e.g., MTT assay) to gauge selectivity .
Q. What methodologies address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to minimize variability in MIC values .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP and antifungal activity) .
- Reproducibility Checks : Validate results using orthogonal assays (e.g., broth microdilution vs. agar diffusion for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
